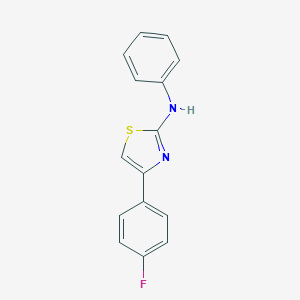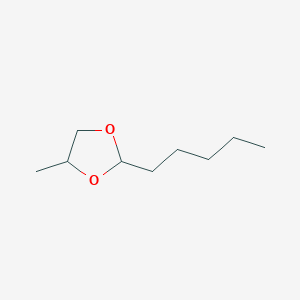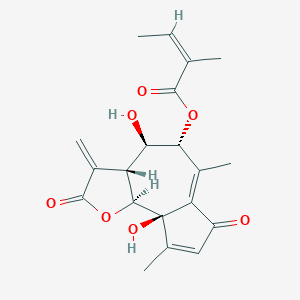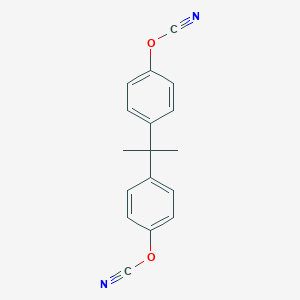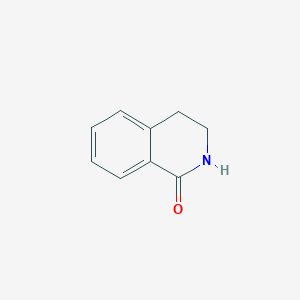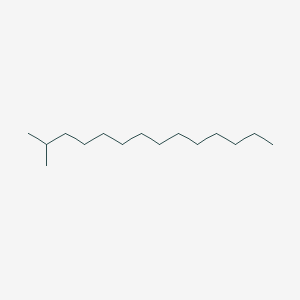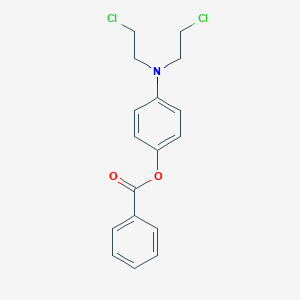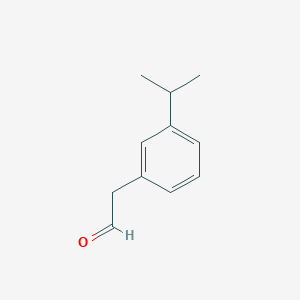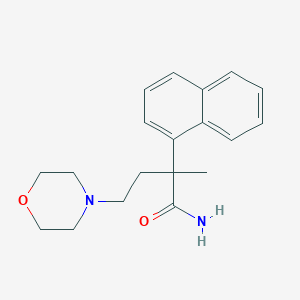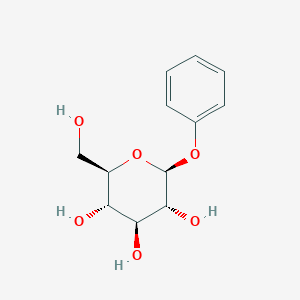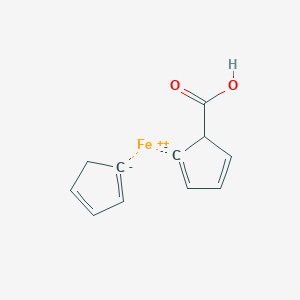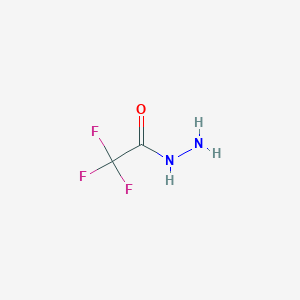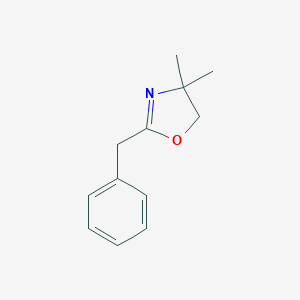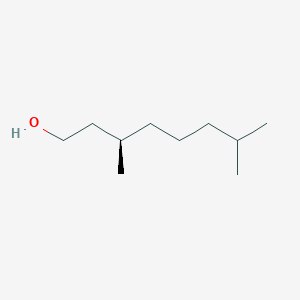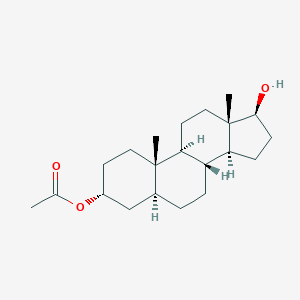
5alpha-androstan-3alpha,17beta-diol 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5alpha-androstan-3alpha,17beta-diol 3-acetate is a complex organic compound with significant importance in various scientific fields. This compound is a derivative of the cyclopenta[a]phenanthrene structure, which is a core structure in many biologically active molecules, including steroids.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5alpha-androstan-3alpha,17beta-diol 3-acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the cyclopenta[a]phenanthrene core: This step involves cyclization reactions, often using Friedel-Crafts alkylation or acylation.
Introduction of hydroxyl and acetate groups: This is achieved through selective hydroxylation and acetylation reactions. Common reagents include acetic anhydride and pyridine for acetylation, and various oxidizing agents for hydroxylation.
Stereoselective synthesis: Ensuring the correct stereochemistry at multiple chiral centers is crucial. This is often achieved using chiral catalysts or starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized versions of the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and automated control of reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5alpha-androstan-3alpha,17beta-diol 3-acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the acetate group, yielding the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, pyridinium chlorochromate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Various nucleophiles like amines, thiols, and alcohols for substitution reactions.
Major Products
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5alpha-androstan-3alpha,17beta-diol 3-acetate has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its role in biological processes, particularly those involving steroid hormones.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 5alpha-androstan-3alpha,17beta-diol 3-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may bind to steroid hormone receptors, influencing gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cholesterol: Shares the cyclopenta[a]phenanthrene core structure but differs in functional groups and biological activity.
Testosterone: Another steroid hormone with a similar core structure but different functional groups and effects.
Estradiol: A steroid hormone with a similar structure but distinct biological roles.
Uniqueness
5alpha-androstan-3alpha,17beta-diol 3-acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance.
Propriétés
Numéro CAS |
1600-76-6 |
|---|---|
Formule moléculaire |
C21H34O3 |
Poids moléculaire |
334.5 g/mol |
Nom IUPAC |
[(3R,5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H34O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h14-19,23H,4-12H2,1-3H3/t14-,15+,16-,17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
MENYRVLDWKVWLK-YRQPXTNQSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
SMILES isomérique |
CC(=O)O[C@@H]1CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C |
SMILES canonique |
CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


